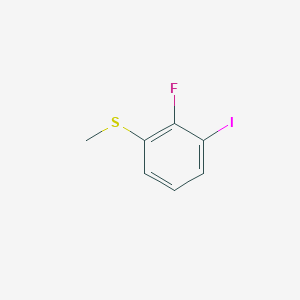
(R)-Morpholin-2-ylmethanamine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Morpholin-2-ylmethanamine hydrochloride is a chiral amine compound that features a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Morpholin-2-ylmethanamine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Aminomethyl Group: This step involves the reaction of the morpholine derivative with formaldehyde and hydrogen cyanide, followed by reduction to yield the aminomethyl group.
Resolution of the Racemic Mixture: The racemic mixture of morpholin-2-ylmethanamine can be resolved into its enantiomers using chiral resolution techniques.
Formation of the Hydrochloride Salt: The final step involves the reaction of the ®-enantiomer with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-Morpholin-2-ylmethanamine hydrochloride often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-Morpholin-2-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield morpholine N-oxide, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-Morpholin-2-ylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-Morpholin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Morpholin-2-ylmethanamine hydrochloride: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
Morpholine: A simpler compound with a similar ring structure but lacking the aminomethyl group.
2-Methylmorpholine: A derivative with a methyl group instead of the aminomethyl group.
Uniqueness
®-Morpholin-2-ylmethanamine hydrochloride is unique due to its chiral nature and the presence of both the morpholine ring and the aminomethyl group. This combination of features makes it particularly valuable in asymmetric synthesis and chiral resolution studies.
Eigenschaften
Molekularformel |
C5H13ClN2O |
|---|---|
Molekulargewicht |
152.62 g/mol |
IUPAC-Name |
[(2R)-morpholin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4,6H2;1H/t5-;/m1./s1 |
InChI-Schlüssel |
KHXKUYVTCGGVIK-NUBCRITNSA-N |
Isomerische SMILES |
C1CO[C@@H](CN1)CN.Cl |
Kanonische SMILES |
C1COC(CN1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


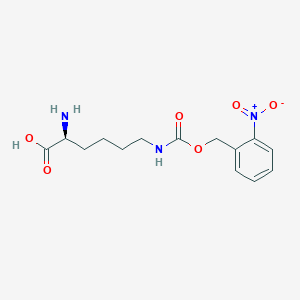

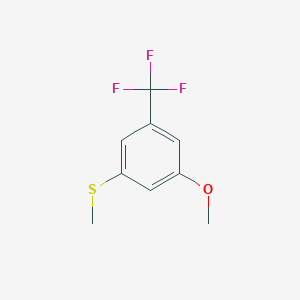
![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
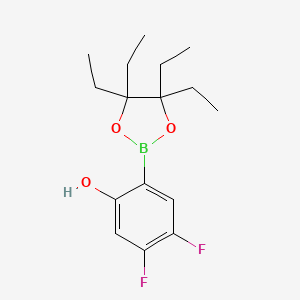
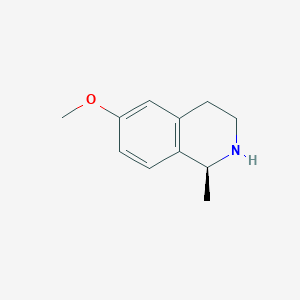
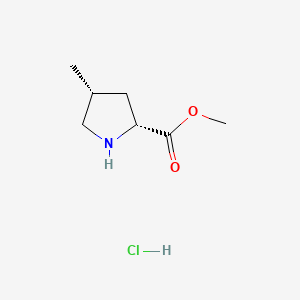

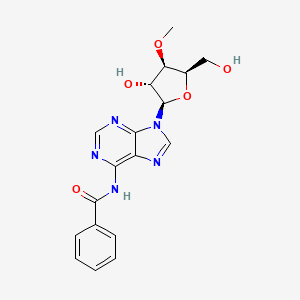
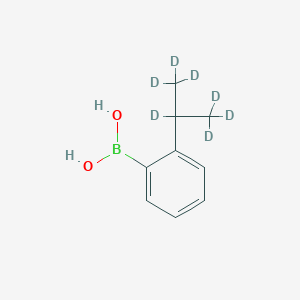

![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)
